Regioisomeric Differentiation: 3-Methyl-5-amino vs. 5-Methyl-3-amino Pyrazole
The target compound (CAS 1170293-94-3) is a 3-methyl-5-amino regioisomer, contrasting with the 5-methyl-3-amino regioisomer (CAS 2097935-96-9) . In thiazole-pyrazole kinase inhibitor scaffolds, the position of the methyl and amine groups on the pyrazole ring dictates hydrogen-bond donor/acceptor geometry and steric fit within the ATP-binding pocket [1]. Although no direct IC₅₀ comparison exists for these two regioisomers, SAR studies on analogous thiazole-pyrazole hybrids show that regioisomeric switching alters kinase inhibitory activity by ≥2-fold [2].
| Evidence Dimension | Pyrazole substitution pattern (methyl/amine position) |
|---|---|
| Target Compound Data | 3-methyl-5-amino pyrazole (CAS 1170293-94-3) |
| Comparator Or Baseline | 5-methyl-3-amino pyrazole regioisomer (CAS 2097935-96-9) |
| Quantified Difference | No direct comparative bioactivity data available; SAR class trend shows ≥2-fold activity shifts upon regioisomeric change |
| Conditions | In silico structural comparison; class-level SAR from thiazole-pyrazole kinase inhibitor literature [2] |
Why This Matters
Procurement of the wrong regioisomer can lead to a different kinase selectivity fingerprint, invalidating structure-activity hypotheses and wasting screening resources.
- [1] WO2005047273A1. Thiazole and pyrazole derivatives as flt-3 kinase inhibitors. Novartis AG, 2005. View Source
- [2] Med. Chem. Res. (2012) 21:2123-2132. Thiazoles: having diverse biological activities. DOI:10.1007/s00044-011-9685-2. View Source
